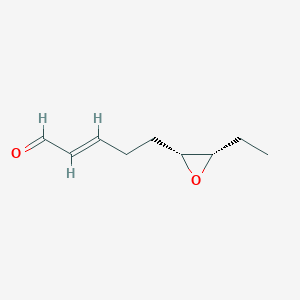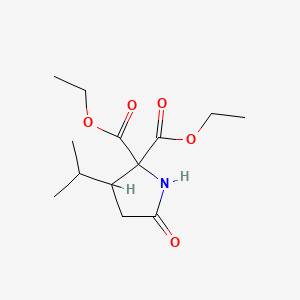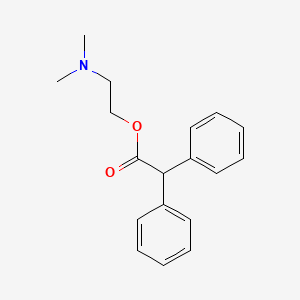
1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane is a compound belonging to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane typically involves the reaction of 1,4-dibromobutane with imidazole under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the carbon atoms of the dibromobutane, displacing the bromine atoms and forming the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often carried out at elevated temperatures to increase the reaction rate.
化学反応の分析
Types of Reactions: 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and can be carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives, depending on the substituent introduced.
科学的研究の応用
1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism by which 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole rings can also interact with metal ions, making the compound useful in coordination chemistry and catalysis.
類似化合物との比較
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- 1,4-Di(1H-imidazol-1-yl)benzene
- 2,5-Disubstituted 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene
Comparison: 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane is unique due to its flexible butane linker, which allows for greater conformational freedom compared to the rigid aromatic linkers in similar compounds. This flexibility can enhance its binding affinity and specificity in various applications, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
947-00-2 |
|---|---|
分子式 |
C10H18N4 |
分子量 |
194.28 g/mol |
IUPAC名 |
2-[4-(4,5-dihydro-1H-imidazol-2-yl)butyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H18N4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h1-8H2,(H,11,12)(H,13,14) |
InChIキー |
AYKRGIOUELXFSY-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)CCCCC2=NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



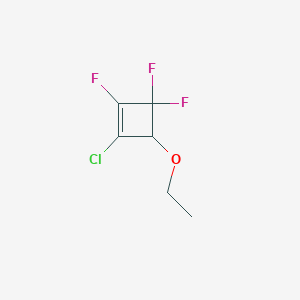
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
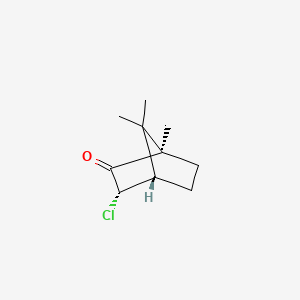


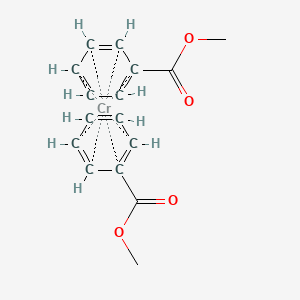


![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
